7-(4-chlorophenyl)-3-hexyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, or triple) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Heteroaromatization and Biological Activity
- Heteroaromatization with 4-Hydroxycoumarin : The synthesis of novel pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines, involving compounds with chlorophenyl groups similar to the specified chemical structure, has been explored. These synthesized compounds showed antimicrobial activities, indicating their potential application in developing antimicrobial agents (El-Agrody et al., 2001).
Anticancer Applications
- Fused Triazolo Purines as Anti-Proliferative Agents : A series of fused triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives were synthesized and evaluated for their in vitro anti-proliferative activity against human cancer cell lines. Some derivatives showed significant activity, highlighting their potential as anticancer agents (Sucharitha et al., 2021).
Antimicrobial and Antifungal Activities
- New Triazole Derivatives : The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives were reported. Among these, compounds featuring chlorophenyl groups demonstrated good or moderate activities against various microorganisms, suggesting their use in antimicrobial treatments (Bektaş et al., 2007).
- Antifungal Activity of Polyheterocyclic Compounds : A study on the synthesis and antifungal activity of novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety showcased their potential in antifungal applications. These findings open avenues for developing new antifungal agents (Ibrahim et al., 2008).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-hexyl-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3/c1-3-4-5-6-11-24-18(26)16-17(23(2)20(24)27)22-19-25(16)12-15(28-19)13-7-9-14(21)10-8-13/h7-10,12H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUSENMRRBWVHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=C(C=C4)Cl)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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